2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

Catalog No.
S3028528
CAS No.
895646-59-0
M.F
C24H24ClN3O2S
M. Wt
453.99
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]...

CAS Number

895646-59-0

Product Name

2-{[2-(4-CHLOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

IUPAC Name

2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N,N-diethylacetamide

Molecular Formula

C24H24ClN3O2S

Molecular Weight

453.99

InChI

InChI=1S/C24H24ClN3O2S/c1-4-28(5-2)21(29)14-31-24-19-13-17-12-15(3)6-11-20(17)30-23(19)26-22(27-24)16-7-9-18(25)10-8-16/h6-12H,4-5,13-14H2,1-3H3

InChI Key

KKXLBTWLDRASLA-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)Cl

Solubility

not available

Oncology

Scientific Field: Cancer Research and Therapeutics

Application Summary: The compound has been identified as a potential inhibitor of Protein Kinase B (Akt), a key player in cancer cell survival and proliferation. Akt signaling is often deregulated in cancers, making it a prime target for therapeutic intervention.

Methods of Application: Researchers have utilized the compound in in vitro assays to measure its inhibitory effect on Akt activity. The compound is introduced to cancer cell lines, and its efficacy is measured through radiometric filter binding assays to determine ATP-competitive inhibition.

Results Summary: The compound showed nanomolar potency and selectivity, with up to 150-fold selectivity for Akt over related kinases. This indicates a strong potential for the compound to act as an antitumor agent .

Pharmacology

Scientific Field: Drug Development and Medicinal Chemistry

Application Summary: Indole derivatives, which share a similar structural motif with the compound, have shown a wide range of biological activities. These activities include antiviral, anti-inflammatory, and anticancer effects, suggesting that the compound could be a valuable pharmacophore.

Methods of Application: Synthesis of various indole derivatives followed by screening for pharmacological activity. The compound’s interaction with multiple receptors is assessed to determine its therapeutic potential.

Results Summary: Indole derivatives have demonstrated diverse biological activities, indicating that the compound may also possess significant biological potential .

Molecular Biology

Scientific Field: Cellular Signaling and Molecular Pathways

Application Summary: The compound’s influence on cellular signaling pathways, particularly those involving PI3K-Akt-mTOR, which are crucial for cell growth and survival, is of great interest. Dysregulation of these pathways is common in many human cancers.

Methods of Application: Cellular assays are conducted to observe the compound’s effect on signaling biomarkers. This includes monitoring the phosphorylation status of key proteins in the pathway.

Results Summary: Representative compounds have modulated signaling through PKB in vivo and inhibited the growth of human tumor xenografts in mice, suggesting the compound’s efficacy in modulating crucial signaling pathways .

Biochemistry

Scientific Field: Enzyme Inhibition and Metabolic Pathways

Application Summary: The compound’s role as an enzyme inhibitor, particularly targeting kinases involved in metabolic pathways, is a significant application. This can lead to the development of new treatments for metabolic disorders.

Methods of Application: Enzymatic assays to test the inhibitory effect of the compound on specific kinases. The compound’s impact on metabolic pathways is analyzed through biochemical assays.

Results Summary: The compound has shown selective inhibition of targeted enzymes, which could be beneficial in treating diseases related to metabolic dysregulation .

Neurology

Scientific Field: Neurodegenerative Diseases and Neuroprotection

Application Summary: Given the compound’s potential effects on cellular survival pathways, it may offer neuroprotective benefits. This could be relevant in the treatment of neurodegenerative diseases where cell survival is compromised.

Methods of Application: Neurological models, such as neuronal cell cultures, are treated with the compound to assess its neuroprotective effects. The compound’s ability to prevent neuronal death or dysfunction is evaluated.

Immunology

Scientific Field: Immune Response and Autoimmunity

Application Summary: The compound may have implications in modulating the immune response, potentially aiding in the treatment of autoimmune diseases where the immune system attacks the body’s own cells.

Methods of Application: Immune cell cultures are exposed to the compound to observe any modulatory effects. The compound’s impact on immune cell proliferation and cytokine production is measured.

Results Summary: Research on the compound’s direct effects on the immune system is limited, but its role in cell signaling pathways could translate to immunomodulatory effects .

Antitubercular Activity

Scientific Field: Infectious Diseases

Application Summary: This compound has been explored for its potential as an antitubercular agent. Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new anti-TB compounds is critical.

Methods of Application: The synthesis of a library of derivatives and their structure-activity relationships were studied. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was assayed using standard methods, and cell toxicity was determined using the MTT assay.

Results Summary: Several derivatives displayed in vitro activity against Mycobacterium tuberculosis, with MIC values ranging from 0.488–62.5 µM. The most potent derivative had a MIC value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Anti-Inflammatory and Analgesic Properties

Scientific Field: Pharmacology

Application Summary: Indole derivatives, which are structurally related to the compound, have shown significant anti-inflammatory and analgesic activities. This suggests that the compound could be developed for similar therapeutic uses.

Methods of Application: Compounds were tested for anti-inflammatory and analgesic activities, and their ulcerogenic index was compared with standard drugs like indomethacin and celecoxib.

Results Summary: Some derivatives exhibited anti-inflammatory and analgesic activities with an ulcerogenic index lower than standard drugs, indicating their potential as safer alternatives for pain management .

Neurotransmission Modulation

Scientific Field: Neuroscience

Application Summary: The compound may have implications in modulating neurotransmission, particularly in relation to acetylcholine release at cholinergic synapses, which is essential for neural pulse transmission.

Methods of Application: The compound’s effect on acetylcholine release and neural pulse transmission was studied in vertebrate models to assess its potential as a modulator of neurotransmission.

There is limited information readily available on the specific compound 2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide. Scientific literature databases do not yield significant results for this compound, suggesting it might be a novel molecule or one not yet extensively studied.

Due to the lack of specific information, the following sections will analyze the features based on the general structure of the molecule.


Molecular Structure Analysis

The molecule can be broken down into several key functional groups:

    Chromeno[2,3-d]pyrimidine core

    This core structure consists of a fused chromene and pyrimidine ring system. Chromenes are known for their anti-inflammatory and antioxidant properties []. Pyrimidines are crucial nitrogenous bases found in RNA and DNA.

    4-Chlorophenyl group

    The presence of a chlorine atom on the phenyl ring can influence the molecule's lipophilicity and potential for interaction with biological targets.

    Thioether linkage

    The sulfur atom linking the chromeno[2,3-d]pyrimidine core to the acetamide moiety creates a thioether functional group. This linkage can be susceptible to oxidation and cleavage.

    N,N-Diethylacetamide

    This group consists of an amide bond linked to an ethyl group on each nitrogen atom. Amide bonds are essential for protein structure and function, and the ethyl groups might influence the molecule's solubility and interaction with biological systems.


Chemical Reactions Analysis

  • The molecule could be synthesized through a reaction between a chlorophenyl-substituted chromeno[2,3-d]pyrimidine intermediate and a diethylacetamide precursor. This might involve nucleophilic substitution reactions.
  • The thioether linkage could be susceptible to cleavage under oxidative conditions.

Physical And Chemical Properties Analysis

  • The presence of the chromeno and pyrimidine rings suggests a relatively high molecular weight, potentially leading to a high boiling point.
  • The chlorine atom and the amide bond might contribute to moderate polarity, impacting solubility. The ethyl groups could enhance lipophilicity to some extent.
  • The chromeno moiety might contribute anti-inflammatory or antioxidant effects, as seen in other chromene-containing compounds [].
  • The interaction of the molecule with biological targets containing complementary functional groups is a possibility.

XLogP3

5.8

Dates

Modify: 2023-08-17

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